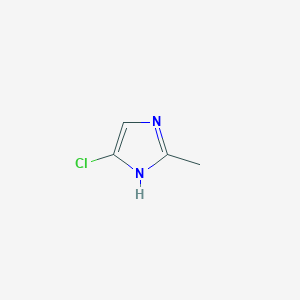

4-Chloro-2-methyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-methyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered planar rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions. The presence of a chlorine atom at the 5-position and a methyl group at the 2-position distinguishes this compound from other imidazoles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and dehydrative aromatization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nickel Catalysts: Used in the cyclization of amido-nitriles.

Aldehydes and Amines: Used in condensation reactions to form imidazole derivatives.

Major Products Formed:

Substituted Imidazoles: Formed through substitution reactions.

Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Aplicaciones Científicas De Investigación

Chemistry: 4-Chloro-2-methyl-1H-imidazole is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In the field of medicine, this compound is explored for its potential as a pharmacophore in drug design. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .

Industry: In industrial applications, this compound is used in the production of agrochemicals and materials science. Its derivatives are employed as intermediates in the synthesis of pesticides and other functional materials .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The presence of the chlorine atom and methyl group can influence its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

5-Methylimidazole: Lacks the chlorine atom at the 5-position.

4,5-Dichloroimidazole: Contains an additional chlorine atom at the 4-position.

Uniqueness: 4-Chloro-2-methyl-1H-imidazole is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other imidazole derivatives .

Actividad Biológica

4-Chloro-2-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C_4H_5ClN_2 and a molecular weight of 118.55 g/mol. Its structure features a chlorine atom and a methyl group attached to the imidazole ring, which influences its biological interactions.

Antimicrobial Activity

Imidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. The compound has shown varying degrees of effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 20 |

The antimicrobial activity was assessed using the disk diffusion method, where the compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. Studies indicate that imidazole derivatives can inhibit key enzymes in bacterial metabolism, leading to cell death .

Study on Antibacterial Efficacy

A study conducted by Sharma et al. (2020) evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. The research found that the compound exhibited potent activity against several strains of bacteria, particularly those resistant to conventional antibiotics. The study emphasized the potential of imidazole derivatives in combating antibiotic resistance .

In Vivo Studies

In vivo studies have also demonstrated the therapeutic potential of imidazole derivatives. For instance, a study highlighted that administration of this compound in animal models resulted in significant reductions in bacterial load in infected tissues, supporting its use as a therapeutic agent .

Pharmacological Implications

The broad spectrum of biological activities associated with imidazole derivatives suggests that compounds like this compound could be developed into effective pharmaceuticals. Their potential applications extend beyond antimicrobial activity to include anti-inflammatory and anticancer properties .

Propiedades

IUPAC Name |

5-chloro-2-methyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIZRUSEKCIEIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.